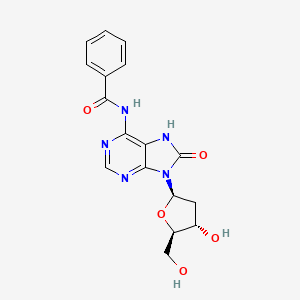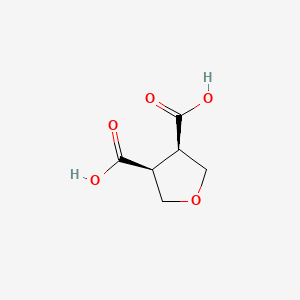
Tazarotenic Acid Sulfoxide
説明
Tazarotenic Acid Sulfoxide is a metabolite of Tazarotene, a third-generation synthetic retinoid. Tazarotene is primarily used in the treatment of skin conditions such as acne vulgaris, plaque psoriasis, and photoaging. Upon topical application, Tazarotene undergoes esterase hydrolysis to form its active metabolite, Tazarotenic Acid, which is further metabolized to this compound .
作用機序
Target of Action
Tazarotenic acid sulfoxide primarily targets the retinoic acid receptors (RARs), specifically RARα, RARβ, and RARγ. These receptors are nuclear transcription factors that regulate gene expression involved in cell differentiation, proliferation, and apoptosis .
Mode of Action
Upon topical application, tazarotene is converted to its active form, tazarotenic acid, which then binds to RARs. This binding alters the transcription of genes that control cell proliferation and differentiation. The selective affinity for RARβ and RARγ is particularly significant in modulating skin cell behavior, reducing hyperproliferation, and normalizing differentiation .
Biochemical Pathways
The activation of RARs by tazarotenic acid influences several biochemical pathways:
- Cell Cycle Regulation : Induces cell cycle arrest in hyperproliferative cells, which is beneficial in conditions like psoriasis .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):
Result of Action
The molecular and cellular effects of this compound include:
Action Environment
Environmental factors such as pH, temperature, and exposure to light can influence the stability and efficacy of this compound. For instance:
- Light Exposure : Prolonged exposure to light can lead to photodegradation, necessitating storage in dark, cool conditions to maintain stability .
This compound’s targeted action on RARs and its modulation of key biochemical pathways make it a potent agent in treating skin conditions like acne and psoriasis.
: DrugBank : ResearchGate
生化学分析
Biochemical Properties
Tazarotenic Acid Sulfoxide, as a metabolite of Tazarotene, plays a role in biochemical reactions. The active form of the drug, Tazarotenic Acid, binds to all three members of the retinoic acid receptor (RAR) family: RARa, RARb, and RARg, but shows relative selectivity for RARb, and RARg . This binding may modify gene expression .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The parent compound, Tazarotene, has been shown to reduce mottling and hyperpigmentation, sallowness, fine wrinkling, and coarse wrinkling in sun-damaged skin .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The active form of the drug, Tazarotenic Acid, binds to all three members of the retinoic acid receptor (RAR) family: RARa, RARb, and RARg . This binding may modify gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound undergoes further metabolism to its sulfoxide and other polar metabolites and is rapidly eliminated via both urinary and fecal pathways with a terminal half-life of about 18 hours .
Metabolic Pathways
This compound is involved in metabolic pathways where it undergoes further metabolism to its sulfoxide and other polar metabolites . This process involves enzymes and cofactors, although specific ones are not mentioned in the available literature.
Transport and Distribution
This compound is transported and distributed within cells and tissues. After topical application of Tazarotene, approximately 4 to 6% of the dose resided in the stratum corneum and 2% of the dose distributed to the viable epidermis and dermis .
Subcellular Localization
Given that its parent compound, Tazarotene, is applied topically and is found in the stratum corneum and the viable epidermis and dermis , it can be inferred that this compound may also be found in these areas.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Tazarotenic Acid Sulfoxide involves the oxidation of Tazarotenic Acid. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction typically requires a solvent like acetonitrile or dichloromethane and is carried out at room temperature to avoid over-oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar oxidation process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. The product is then purified using techniques such as crystallization or chromatography to ensure high purity .
Types of Reactions:
Oxidation: Tazarotenic Acid undergoes oxidation to form this compound.
Reduction: this compound can be reduced back to Tazarotenic Acid using reducing agents like sodium borohydride.
Substitution: The sul
特性
IUPAC Name |
6-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-19(2)9-10-24(23)17-8-4-13(11-16(17)19)3-6-15-7-5-14(12-20-15)18(21)22/h4-5,7-8,11-12H,9-10H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCJVZRFBIOWHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)C2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735931 | |
| Record name | 6-[(4,4-Dimethyl-1-oxo-1,2,3,4-tetrahydro-1-benzothiopyran-6-yl)ethynyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603952-64-3 | |
| Record name | Tazarotenic acid sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603952643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-[(4,4-Dimethyl-1-oxo-1,2,3,4-tetrahydro-1-benzothiopyran-6-yl)ethynyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAZAROTENIC ACID SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W749S0254J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of tazarotenic acid sulfoxide in the metabolism of tazarotene?
A1: Following oral administration, tazarotene is rapidly hydrolyzed to tazarotenic acid, the primary active metabolite. Tazarotenic acid itself is further metabolized, with this compound representing a major urinary metabolite. This oxidative metabolite accounted for 19.2 ± 3.0% of the administered dose in a study involving healthy volunteers. [] This suggests that the formation of this compound is a significant pathway in the elimination of tazarotene from the body.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid](/img/structure/B587835.png)






